molecular formula C9H16O B159312 2-Ethyl-2-heptenal CAS No. 10031-88-6

2-Ethyl-2-heptenal

Cat. No.: B159312
CAS No.: 10031-88-6
M. Wt: 140.22 g/mol
InChI Key: RKQKOUYEJBHOFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-heptenal can be achieved through various organic reactions. One common method involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (2Z)-isomer.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-heptenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: 2-Ethyl-3-butylacrylic acid.

    Reduction: 2-Ethyl-3-butylacryl alcohol.

    Substitution: 2-Bromo-2-ethyl-3-butylacrolein.

Scientific Research Applications

2-Ethyl-2-heptenal has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-heptenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial activity. The compound’s ability to undergo electrophilic addition reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

  • 2-Ethyl-2-heptenal
  • 2-Butyl-2-ethylacrolein
  • 2-Methyl-3-butylacrolein

Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and a more pronounced aroma, making it particularly valuable as a flavoring agent. Its reactivity in chemical reactions also differs, providing unique opportunities for its use in synthetic chemistry .

Properties

CAS No.

10031-88-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-ethylhept-2-enal

InChI

InChI=1S/C9H16O/c1-3-5-6-7-9(4-2)8-10/h7-8H,3-6H2,1-2H3

InChI Key

RKQKOUYEJBHOFR-UHFFFAOYSA-N

Isomeric SMILES

CCCC/C=C(/CC)\C=O

SMILES

CCCCC=C(CC)C=O

Canonical SMILES

CCCCC=C(CC)C=O

density

0.891-0.898

34210-19-0

physical_description

colourless mobile liquid;  powerful sharp-green aroma

solubility

Insoluble in water;  slightly soluble in propylene glycol;  soluble in oils
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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